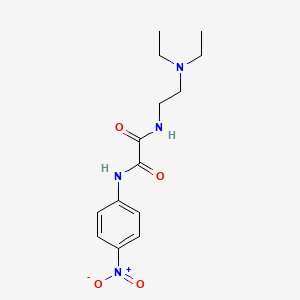

N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-3-17(4-2)10-9-15-13(19)14(20)16-11-5-7-12(8-6-11)18(21)22/h5-8H,3-4,9-10H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSIUCRRLHIODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-(diethylamino)ethylamine with 4-nitrophenyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide has diverse applications in scientific research, including its use as a building block for synthesizing more complex molecules, its investigation for potential biological activities, its potential use in drug development and as a pharmacological agent, and its utilization in the development of advanced materials and as a reagent in chemical processes.

Chemical Reactions Analysis

this compound undergoes different chemical reactions:

- Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

- Substitution: The diethylamino group can participate in nucleophilic substitution reactions. Nucleophiles like halides and alkoxides can be employed in substitution reactions.

Scientific Research Applications

- Chemistry: It is used as a building block for synthesizing more complex molecules.

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is explored for its potential use in drug development and as a pharmacological agent.

- Industry: It is utilized in developing advanced materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitrophenyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Structural Analogs in Flavoring Agents

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,4-dimethoxybenzyl (N1), pyridin-2-ylethyl (N2). Application: Potent umami flavor enhancer approved by regulatory bodies (FEMA 4233) for replacing monosodium glutamate (MSG) in foods . Safety: NOEL of 100 mg/kg bw/day (rat study) with a safety margin >33 million in human exposure .

- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,3-dimethoxybenzyl (N1), pyridin-2-ylethyl (N2).

Comparison: The target compound’s 4-nitrophenyl group (electron-withdrawing) contrasts with the methoxybenzyl groups (electron-donating) in S336 and S5456, likely altering solubility and metabolic stability.

Antimicrobial Oxalamides (GMC Series)

Synthesized derivatives () include:

| Compound | N1 Substituent | N2 Substituent | Activity Notes |

|---|---|---|---|

| GMC-1 | 4-bromophenyl | 1,3-dioxoisoindolin-2-yl | Moderate antimicrobial |

| GMC-4 | 4-fluorophenyl | 1,3-dioxoisoindolin-2-yl | Enhanced activity |

| GMC-5 | 4-methoxyphenyl | 1,3-dioxoisoindolin-2-yl | Reduced activity |

Comparison :

Electron-withdrawing groups (e.g., nitro in the target compound vs. bromo/fluoro in GMC-1/GMC-4) correlate with increased antimicrobial potency. The 4-nitrophenyl group may offer stronger electrophilic character, enhancing interactions with microbial targets compared to methoxy derivatives .

Pharmacologically Active Oxalamides

- BNM-III-170: Antiviral oxalamide with a guanidinomethyl-dihydroindenyl group. Exhibits activity against immunodeficiency viruses via CD4 mimicry .

- Regorafenib Analogues (1c, 2c, 3c) : Fluorinated oxalamides with trifluoromethyl or ferrocenyl groups. Used in kinase inhibition and cancer therapy .

Comparison: The target compound’s 4-nitrophenyl group shares structural similarity with halogenated/fluorinated aryl groups in these analogs, which are critical for target binding (e.g., kinase active sites). However, the diethylaminoethyl group may confer distinct pharmacokinetic properties, such as altered membrane permeability .

Functional and Toxicological Comparisons

Metabolic Pathways and CYP Interactions

- This contrasts with methoxy or pyridyl groups in S336, which follow benign oxidative pathways .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Table 2: Toxicological Profiles

Biological Activity

N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Diethylamino group : This moiety is known for its ability to interact with various biological receptors.

- Nitrophenyl group : This part of the molecule can participate in redox reactions, potentially influencing its biological activity.

- Oxalamide linkage : The oxalamide structure contributes to the compound's stability and reactivity.

The molecular formula for this compound is , with a molecular weight of approximately 304.34 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(diethylamino)ethylamine with 4-nitrophenyl oxalyl chloride. The reaction conditions are optimized to ensure high yield and purity, minimizing side reactions and maximizing the formation of the desired oxalamide structure.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The diethylamino group may facilitate binding to various receptors, modulating their activity.

- Redox Activity : The nitrophenyl group can undergo reduction or oxidation, influencing cellular oxidative states and potentially leading to apoptosis in cancer cells.

- DNA Interaction : Preliminary studies suggest that derivatives of oxalamides can bind to DNA, affecting replication and transcription processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 12.5 | Moderate cytotoxicity |

| MCF7 | 8.0 | High cytotoxicity |

| HepG2 | 15.0 | Moderate cytotoxicity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Case Studies

Several case studies have explored the effects of this compound on cancer cells:

- Study 1 : A study investigated the compound's effects on breast cancer cells (MCF7). Results showed significant inhibition of cell proliferation and induction of apoptosis, attributed to oxidative stress induced by the nitrophenyl group.

- Study 2 : Research involving HeLa cells indicated that treatment with this compound led to cell cycle arrest at the G2/M phase, suggesting a mechanism by which it may halt cancer progression.

Q & A

Q. How does this compound compare to structurally similar oxalamides?

- Methodological Answer :

- Functional Group Analysis : The diethylaminoethyl group enhances solubility, while the 4-nitrophenyl moiety may increase electron-deficient character for π-π stacking .

- Bioactivity Trends : Analogous compounds (e.g., N1-(4-methoxyphenyl)-N2-(piperazinyl)oxalamides) show reduced cytotoxicity but similar kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.